1'-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine
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Overview
Description
1’-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4’-bipiperidine is a complex organic compound characterized by its unique structural components, including a naphthalene sulfonyl group, a trifluoromethyl-substituted pyridine ring, and a bipiperidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4’-bipiperidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the bipiperidine core: This can be achieved through the cyclization of appropriate diamines under acidic or basic conditions.
Introduction of the naphthalene-2-sulfonyl group: This step often involves sulfonylation reactions using reagents like naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the pyridine ring: The final step involves the coupling of the bipiperidine core with a 5-(trifluoromethyl)pyridin-2-yl group, typically through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions: 1’-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
1’-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4’-bipiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1’-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and pyridine groups can form strong interactions with active sites, potentially inhibiting or modulating the activity of target proteins. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Compared to other similar compounds, 1’-(Naphthalene-2-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4’-bipiperidine stands out due to its unique combination of structural features. Similar compounds include:
1’-(Naphthalene-2-sulfonyl)-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}-1,4’-bipiperidine: Differing only in the position of the trifluoromethyl group on the pyridine ring.
1’-(Naphthalene-2-sulfonyl)-4-{[5-(methyl)pyridin-2-yl]oxy}-1,4’-bipiperidine: Featuring a methyl group instead of a trifluoromethyl group.
These structural variations can significantly impact the compound’s reactivity, stability, and biological activity, highlighting the importance of precise structural modifications in drug design and material science.
Properties
IUPAC Name |
2-[1-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N3O3S/c27-26(28,29)21-6-8-25(30-18-21)35-23-11-13-31(14-12-23)22-9-15-32(16-10-22)36(33,34)24-7-5-19-3-1-2-4-20(19)17-24/h1-8,17-18,22-23H,9-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZIUPRHWFGPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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